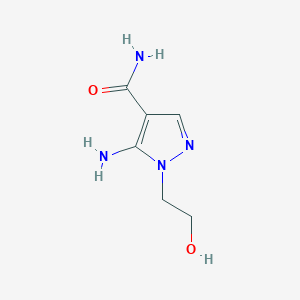

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide and its derivatives often involves reactions with acetylacetone, arylidenemalononitriles, or through condensation processes using isatin and aldehydes. These methods yield a variety of pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases, showcasing the compound's versatility as a precursor for further chemical synthesis (Hafez et al., 2013). Another approach involves a novel and efficient route starting from potassium tricyanomethanide, indicating a versatile synthesis method for related carboxamides (Bobko et al., 2012).

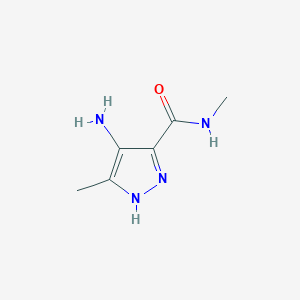

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing differences in molecular geometries due to substituents at the 1- and 4-positions of the imidazole ring. Intramolecular hydrogen bonding plays a crucial role in stabilizing these structures, leading to an extended planar structural pattern (Banerjee et al., 1999).

Chemical Reactions and Properties

This compound derivatives participate in reactions leading to the synthesis of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, indicating their reactivity and utility in creating more complex heterocyclic compounds (Bol’but et al., 2014).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are significantly influenced by the compound's specific functional groups and its molecular geometry. While specific studies on this compound are scarce, related research emphasizes the importance of structural elements in determining these properties.

Chemical Properties Analysis

Chemical properties such as reactivity with different reagents, stability under various conditions, and the ability to form bonds with other molecules are essential for understanding the compound's applications in synthesis and pharmaceuticals. The formation of Schiff bases and pyrazolo[1,5-a]-pyrimidine derivatives exemplifies its chemical versatility and potential for creating a wide range of substances (Hafez et al., 2013).

Scientific Research Applications

Antitumor Activities

The compound 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide has been utilized in the synthesis of pyrazolopyrimidines and Schiff bases, showing potential for antitumor activities. Research demonstrated that derivatives of this compound exhibited in vitro antitumor activities against different human cancer cell lines, highlighting its potential use in cancer therapy (Hafez et al., 2013).

Cytotoxicity Against Cancer Cells

Further studies have synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research contributes to the understanding of the compound's efficacy in targeting cancer cells (Hassan et al., 2014).

Chemical Synthesis and Reactivity

The compound has been a focus in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest. Its utility as a building block in heterocyclic synthesis highlights its versatility in creating compounds of medicinal relevance (El‐Mekabaty, 2014).

Antibacterial Evaluation

Research into N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides, derivatives of this compound, has shown promising antibacterial properties. This suggests its potential application in developing antimicrobial agents (Pitucha et al., 2011).

Fluorescent Sensor for Fluoride Anion

A pyrazole-based fluorescent sensor derived from this compound has demonstrated high selectivity for fluoride detection over other anions. This application could be significant in environmental and analytical chemistry (Yang et al., 2011).

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mechanism of Action

Target of Action

It is classified as hazardous by the 2012 osha hazard communication standard . It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mode of Action

It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that the compound interacts with these tissues, causing an inflammatory response.

Pharmacokinetics

Its safety data sheet suggests that it should be handled with care, implying that it may have significant bioavailability and potential for systemic effects .

Result of Action

The primary known effects of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide are irritation to the skin, eyes, and respiratory system . These effects are likely the result of the compound’s interaction with its targets, leading to an inflammatory response.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to be stored in a well-ventilated place . This suggests that exposure to air and light may affect its stability. Furthermore, its effects may be influenced by the individual’s exposure level and sensitivity.

properties

IUPAC Name |

5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c7-5-4(6(8)12)3-9-10(5)1-2-11/h3,11H,1-2,7H2,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEVMTCGZIVZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1C(=O)N)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279180 | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58046-52-9 | |

| Record name | NSC11582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-1-(2-HYDROXYETHYL)-4-PYRAZOLECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)